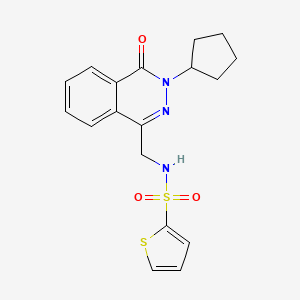
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a novel compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a phthalazine core linked to a thiophene sulfonamide moiety, which contributes to its biological properties. The molecular formula is C19H19N3O2S with a molecular weight of approximately 353.4 g/mol. Its unique arrangement of functional groups suggests interactions with biological targets such as enzymes and receptors, which are crucial for therapeutic efficacy.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mechanisms involving caspase activation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies on related thiophene derivatives have shown:
- Submicromolar Growth Inhibition : Certain analogs demonstrated GI50 values below 1 μM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 17 | A549 (Lung Cancer) | 0.69 |
| Compound 17 | T47D (Breast Cancer) | 0.362 |
| Nocodazole | A549 | 0.888 |
These findings suggest that this compound may similarly exhibit significant anticancer properties.
Antimicrobial Activity
Thiophene derivatives have also been noted for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide group enhances this activity by potentially interfering with bacterial folate synthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antiproliferative Effects : A study reported that a related compound induced G2/M cell cycle arrest in A549 cells while promoting apoptosis through caspase activation .
- Mechanistic Insights : Further investigations revealed that these compounds could inhibit tubulin polymerization, a mechanism shared with established chemotherapeutics like nocodazole .
Propiedades
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18-15-9-4-3-8-14(15)16(20-21(18)13-6-1-2-7-13)12-19-26(23,24)17-10-5-11-25-17/h3-5,8-11,13,19H,1-2,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPXVJGYXCEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














